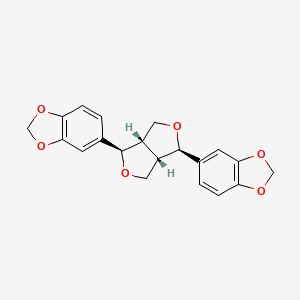

(-)-Sesamin

Übersicht

Beschreibung

(-)-Sesamin is a natural product found in Antrodia cinnamomea, Eleutherococcus divaricatus, and other organisms with data available.

Biologische Aktivität

(-)-Sesamin is a lignan compound primarily found in sesame seeds (Sesamum indicum), which has garnered attention for its diverse biological activities. Research has highlighted its potential therapeutic effects, particularly in cancer treatment, cardiovascular health, and anti-inflammatory responses.

Anticancer Properties

This compound has shown promising anticancer effects through various mechanisms:

- Regulation of Estrogen Receptors : It modulates the activities of estrogen receptors (ER-α and ER-β), which are crucial in breast cancer development. By influencing these receptors, sesamin may inhibit tumor growth and proliferation .

- Inhibition of Oncogenic Pathways : Sesamin targets multiple signaling pathways, including NF-κB, STAT, MAPK, and PI3K/AKT. These pathways are pivotal in regulating cell survival, proliferation, and apoptosis .

- Induction of Apoptosis : Research indicates that sesamin can induce apoptosis in cancer cells by activating caspases and promoting autophagy, thereby enhancing cancer cell death .

Cardiovascular Benefits

This compound exhibits several cardiovascular protective effects:

- Hypocholesterolemic Effects : It has been shown to lower cholesterol levels by decreasing fatty acid synthesis while promoting fatty acid oxidation in the liver .

- Anti-inflammatory Effects : Sesamin reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with cardiovascular diseases .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties:

- Oxidative Stress Reduction : It acts as an antioxidant, scavenging free radicals and protecting neuronal cells from oxidative damage. This property may be beneficial in neurodegenerative diseases .

- Improvement of Cognitive Function : Preliminary findings suggest that sesamin may enhance cognitive function by improving blood flow to the brain and reducing inflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Binding Proteins : Research has identified sesamin-binding proteins (SBPs) such as Steroleosin B, which play a role in its metabolism and biological activity within cells .

- Signaling Pathways : Sesamin influences critical signaling pathways involved in cell growth and survival, thereby modulating various cellular processes essential for maintaining health and preventing disease .

In Vitro Studies

In vitro studies have demonstrated that sesamin can significantly inhibit the proliferation of various cancer cell lines. For instance:

- A study showed that sesamin reduced the viability of breast cancer cells by inducing cell cycle arrest at the G1 phase, leading to decreased cell proliferation .

Animal Studies

Animal models have further validated the anticancer properties of sesamin:

- In a rat model of liver cancer, dietary supplementation with sesamin resulted in a marked reduction in tumor size compared to control groups .

Human Clinical Trials

While research is ongoing, preliminary clinical trials indicate that sesamin supplementation may improve lipid profiles in humans:

- Participants receiving sesamin showed significant reductions in total cholesterol and LDL levels after 12 weeks of supplementation .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanisms of Action:

(-)-Sesamin has been shown to exert protective effects against cardiovascular diseases (CVD) through multiple mechanisms:

- Antioxidant Properties: Sesamin enhances antioxidant enzyme activities, reducing oxidative stress and inflammation, which are critical in the pathogenesis of CVD .

- Lipid Profile Improvement: Clinical studies indicate that sesamin supplementation significantly lowers total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), and systolic blood pressure (SBP) while having no adverse effects on high-density lipoprotein cholesterol (HDL-c) or triglycerides (TG) .

Case Studies:

A meta-analysis involving seven trials with 212 participants found that sesamin supplementation resulted in:

Cancer Prevention

Chemopreventive Effects:

Research indicates that this compound exhibits potential anticancer properties by inhibiting the proliferation of various tumor cells, including those from leukemia, breast, prostate, and colon cancers. It achieves this through modulation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression .

Mechanisms:

- Inhibition of Tumor Cell Growth: Sesamin downregulates gene products associated with cell survival and proliferation (e.g., Bcl-2, cyclin D1) and promotes apoptosis in cancer cells .

- Anti-inflammatory Effects: By suppressing pro-inflammatory cytokines and pathways such as NF-κB, sesamin may reduce tumorigenesis linked to chronic inflammation .

Metabolic Disorders

Diabetes Management:

Recent studies have highlighted this compound's role in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. In animal models, sesamin treatment led to:

- Decreased blood glucose and hemoglobin A1c (HbA1c) levels.

- Enhanced activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Case Study Findings:

In a study involving streptozotocin-induced diabetic rats:

- Significant reductions in serum triglycerides and liver enzymes (ALT and AST) were observed following sesamin treatment.

- The results suggest that sesamin may alleviate diabetes symptoms by modulating metabolic pathways .

Liver Protection

Hepatoprotective Effects:

this compound has demonstrated protective effects against liver damage induced by various toxins. It mitigates oxidative stress and inflammation in liver tissues through the inhibition of NF-κB activation .

Key Findings:

- In animal models of liver fibrosis, sesamin significantly reversed elevations in liver enzymes (ALT, AST) and improved antioxidant enzyme activities.

- Sesamin's ability to reduce inflammatory markers indicates its potential as a therapeutic agent for liver diseases .

Summary Table of this compound Applications

| Application Area | Mechanisms | Key Findings |

|---|---|---|

| Cardiovascular Health | Antioxidant effects; lipid modulation | TC reduced by 10.89 mg/dl; LDL-c reduced by 8.43 mg/dl |

| Cancer Prevention | NF-κB pathway modulation | Inhibits tumor cell proliferation; promotes apoptosis |

| Metabolic Disorders | Insulin sensitivity improvement | Reduces blood glucose; enhances antioxidant activity |

| Liver Protection | Oxidative stress reduction | Reverses liver enzyme elevations; protects against fibrosis |

Analyse Chemischer Reaktionen

Enzymatic Oxidative Rearrangement by CYP92B14

CYP92B14, a cytochrome P450 enzyme, catalyzes the oxidative rearrangement of (+)-sesamin (the enantiomer of (-)-sesamin) to produce (+)-sesamolin and (+)-sesaminol . This reaction involves two pathways:

-

Oxidative Rearrangement of α-Oxy-Substituted Aryl Groups (ORA):

CYP92B14 oxidizes the C1 position of (+)-sesamin, leading to furan ring cleavage and subsequent C–O bond formation with sesamol (a phenolic component). This generates (+)-sesamolin. -

Direct Aromatic Ring Oxygenation:

The enzyme also oxygenates the C6 position of (+)-sesamin, producing (+)-sesaminol.

Key Data:

-

Functional coordination with CYP81Q1 enhances CYP92B14 activity .

-

Deuterium-labeling experiments confirm retention of isotopic labels at C2/C2′ during (+)-sesamolin formation .

Bacterial Demethylenation by SesA

The bacterial enzyme SesA demethylenates this compound via methylenedioxy bridge cleavage , converting it into monocatechol and di-catechol derivatives .

Reaction Scheme:

| Parameter | Value |

|---|---|

| (sesamin) | |

Substrate Specificity:

SesA acts on methylenedioxyphenyl groups in (+)-episesamin, (-)-asarinin, and piperine but not methoxyphenyl groups .

Acid-Catalyzed Epimerization

This compound undergoes acid-catalyzed epimerization to (-)-episesamin (a diastereomer) using as a catalyst .

Mechanism:

Protonation of the benzyl ether oxygen leads to oxonium ion formation, enabling stereochemical inversion at the furan ring junction .

Experimental Data:

-

Reaction time: 5 minutes at room temperature.

-

Product ratio (sesamin:episesamin): Determined via NMR integration .

Catalytic Conversion to Asarinin

This compound is isomerized to (-)-asarinin using a CA/Hβ catalyst (camphorsulfonic acid-loaded Hβ zeolite) .

Kinetic Model:

| Parameter | Value |

|---|---|

| (70°C) | |

| (70°C) | |

| Activation Energy () |

-

Temperature: 90°C

-

Catalyst loading: 3.0%

-

Conversion efficiency: >90% in 3 hours.

Eigenschaften

IUPAC Name |

5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-NSMLZSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13079-95-3 | |

| Record name | Sesamin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VCT11F572 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.